![molecular formula C28H37N3O3S2 B2708123 4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 476320-50-0](/img/structure/B2708123.png)
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, “4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide”, is available for purchase from certain chemical suppliers1. Its molecular formula is C28H37N3O3S2 and it has a molecular weight of 527.741.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound could not be found in the available resources.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources.Scientific Research Applications
Inhibition of Carbonic Anhydrases
Sulfonamide compounds, such as those studied by Supuran et al. (2013), have been shown to inhibit carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. These enzymes play crucial roles in physiological processes like respiration and pH regulation. Inhibitors can be used in studying disease mechanisms and developing therapeutic agents for conditions like glaucoma and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Development of Advanced Materials
Research by Hsiao, Chin‐Ping Yang, & Shin-Hung Chen (2000) on aromatic polyamides highlights the synthesis and properties of materials with high thermal stability, flexibility, and solubility in polar solvents. Such materials have applications in creating films, fibers, and other high-performance materials used in aerospace, electronics, and automotive industries (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Synthesis of Organo-soluble Polyamides
Bera et al. (2012) synthesized a series of organo-soluble new polyamides, demonstrating their solubility in several organic solvents and thermal stability up to 475°C. These properties make them suitable for applications in advanced coatings, films, and composites, where high performance at elevated temperatures is required (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
High Refractive Index and Small Birefringence Materials
Tapaswi et al. (2015) developed transparent aromatic polyimides with high refractive indices and small birefringences, indicating potential for applications in optical materials, such as lenses and optical fibers, where high light transmission and low distortion are critical (Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, Ando, & Ha, 2015).
Safety And Hazards
There is no specific safety and hazard information available for this compound.
Future Directions
The future directions or applications of this compound are not specified in the available resources.
properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S2/c1-19(2)16-31(17-20(3)4)36(33,34)24-14-10-22(11-15-24)26(32)30-27-29-25(18-35-27)21-8-12-23(13-9-21)28(5,6)7/h8-15,18-20H,16-17H2,1-7H3,(H,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQJNLZTQYFLAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

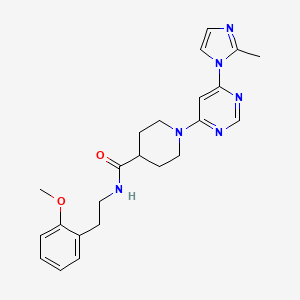
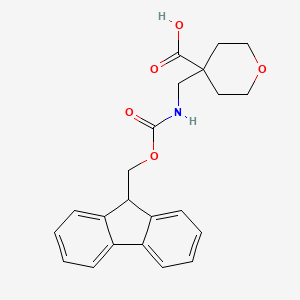
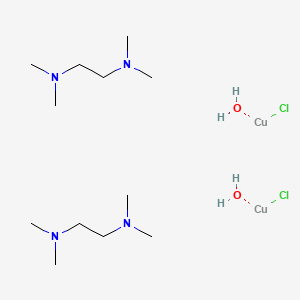
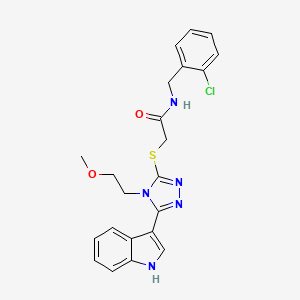
![N-[3-Oxo-3-(3,3,5,5-tetramethylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2708048.png)
![(4AR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B2708049.png)
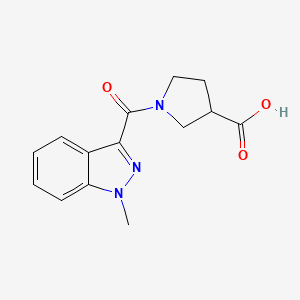
![2-Chloro-N'-[(1E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2708051.png)
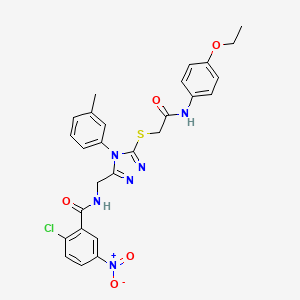
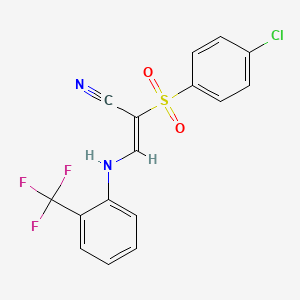
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)
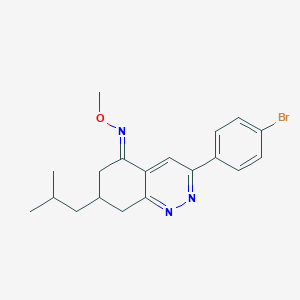
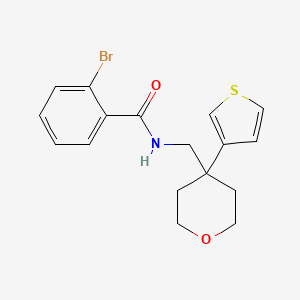
![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)